4-[6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine
Beschreibung
4-[6-(4-{[4-(Trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a morpholine ring and at position 6 with a piperazine moiety. The piperazine group is further modified with a benzyl substituent bearing a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring. This trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug discovery . The pyridazine scaffold is notable for its electron-deficient aromatic system, enabling interactions with biological targets such as enzymes or receptors.
Eigenschaften
IUPAC Name |
4-[6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2/c21-20(22,23)30-17-3-1-16(2-4-17)15-26-7-9-27(10-8-26)18-5-6-19(25-24-18)28-11-13-29-14-12-28/h1-6H,7-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPKNNHJSOPZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Morpholine : A six-membered ring containing nitrogen, known for its role in various pharmacological activities.
- Pyridazine : A six-membered aromatic ring containing two nitrogen atoms, which contributes to the compound's biological properties.
- Trifluoromethoxy group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H22F3N5O |
| Molecular Weight | 397.40 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that derivatives of pyridazine, including those with morpholine and piperazine groups, exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various pathogens.
Case Study: Antimicrobial Efficacy
In a study evaluating pyridazine derivatives, compounds similar to 4-[6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine demonstrated promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-[...] | 15 | Staphylococcus aureus |
| 4-[...] | 30 | Escherichia coli |
Neuropharmacological Activity
The compound's structural components suggest potential neuropharmacological effects, particularly through inhibition of monoamine oxidase (MAO). This enzyme plays a critical role in the metabolism of neurotransmitters.
Inhibition Studies
A related study on pyridazine derivatives indicated that compounds with similar structures exhibited selective inhibition of MAO-B with IC50 values ranging from 0.013 µM to 0.039 µM. The following table summarizes relevant findings:
| Compound | IC50 (µM) | MAO Type |
|---|---|---|
| T6 | 0.013 | MAO-B |
| T3 | 0.039 | MAO-B |
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In vitro tests on human fibroblast cell lines showed varying degrees of cytotoxicity for related pyridazine compounds.
Cytotoxicity Results
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| T3 | 27.05 | L929 (Fibroblast) |
| T6 | >120 | L929 (Fibroblast) |
These results indicate that while some derivatives may have therapeutic potential, others may pose risks due to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Selected Compounds
Key Findings and Implications
Substituent Effects on Molecular Weight and Lipophilicity: The trifluoromethoxy (-OCF₃) group in the target compound and compound 10h increases molecular weight compared to chlorinated (10g) or fluorinated () analogs. This substitution enhances lipophilicity, which may improve blood-brain barrier penetration or target engagement in hydrophobic binding pockets .
Core Heterocycle Influence: Pyridazine-based compounds (target compound, ) exhibit planar aromatic systems suitable for π-π stacking interactions, whereas thienopyrimidine () or thiazole () cores introduce steric bulk or sulfur-mediated interactions. For example, the thienopyrimidine derivative’s larger heterocyclic system may limit binding to compact active sites .
Synthetic Accessibility: Yields for 10g and 10h (87–88%) suggest efficient synthetic routes for piperazine-thiazole hybrids, likely via nucleophilic substitution or urea coupling . In contrast, the pyridazinone derivative () required multistep synthesis, including acetyl chloride-mediated cyclization, which may complicate scalability .
Conformational Analysis :
- The morpholine ring in adopts a chair conformation, while the piperazine ring is puckered, creating distinct spatial arrangements. Such conformational preferences may affect binding to targets like serotonin or dopamine receptors, where ring flexibility modulates activity .
Vorbereitungsmethoden
Synthesis of 3,6-Dichloropyridazine
The pyridazine core is typically derived from 3,6-dichloropyridazine, a commercially available starting material. Halogenation at positions 3 and 6 enables regioselective substitutions.
Reaction Conditions :
Nucleophilic Aromatic Substitution (SₙAr)
3,6-Dichloropyridazine reacts with 1-benzylpiperazine under basic conditions to form 6-(4-benzylpiperazin-1-yl)-3-chloropyridazine.
Procedure :
Deprotection of Benzyl Group
The benzyl group is removed via catalytic hydrogenation to yield 6-(piperazin-1-yl)-3-chloropyridazine.
Conditions :
Functionalization with Trifluoromethoxy Benzyl Group
The piperazine nitrogen is alkylated using 4-(trifluoromethoxy)benzyl bromide:
Reaction Setup :
Morpholine Installation at Position 3
The remaining chlorine at position 3 undergoes nucleophilic substitution with morpholine:
Optimized Protocol :
-
Reagents : 6-(4-{[4-(Trifluoromethoxy)phenyl]methyl}piperazin-1-yl)-3-chloropyridazine (1.0 eq), morpholine (3.0 eq).
-
Conditions : EtOH, 100°C, 24 hours.
Alternative Pathways and Comparative Analysis
Buchwald-Hartwig Amination for Piperazine Coupling
Palladium-catalyzed cross-coupling offers an alternative to SₙAr for challenging substitutions:
Conditions :
-
Catalyst : Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq).
-
Base : Cs₂CO₃ (2.0 eq).
-
Solvent : Toluene, 110°C, 18 hours.
Advantages : Tolerates electron-deficient aryl groups.
Limitations : Higher cost and sensitivity to oxygen.
Reductive Amination for Trifluoromethoxy Benzyl Attachment
An alternative to alkylation employs reductive amination:
Steps :
-
Condensation of piperazine with 4-(trifluoromethoxy)benzaldehyde.
-
Reduction using NaBH₄ or H₂/Pd-C.
Yield : 63% (compared to 68% for alkylation).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.97 (d, J = 8.4 Hz, 2H, Ar-H), 3.85–3.70 (m, 8H, morpholine + piperazine), 3.55 (s, 2H, CH₂), 2.60–2.45 (m, 4H, piperazine).
Challenges and Mitigation Strategies
Scale-Up Considerations
Industrial production requires:
Q & A
Q. What are the established synthetic routes for 4-[6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperazine Functionalization: Alkylation of the piperazine core with 4-(trifluoromethoxy)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aryl-methyl group .
Pyridazine Coupling: Nucleophilic aromatic substitution (SNAr) at the 3-position of pyridazine using morpholine under reflux in acetonitrile .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to isolate the final compound .
Key Conditions:
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for the morpholine oxygen (δ ~3.7 ppm), piperazine protons (δ ~2.5–3.0 ppm), and trifluoromethoxy group (¹⁹F NMR: δ ~-58 ppm) .
- HRMS: Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₅F₃N₄O₂) .
- Crystallography: Single-crystal X-ray diffraction resolves bond angles and confirms the stereochemistry of the piperazine-pyridazine-morpholine scaffold .
Q. What in vitro assays are used for initial pharmacological screening of this compound?
Methodological Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address contradictory yield data in multi-step syntheses?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to test variables like solvent polarity (DMF vs. THF), temperature gradients, and catalyst loading .
- Kinetic Studies: Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .
- Side-Reaction Mitigation: Add scavengers (e.g., molecular sieves for water-sensitive steps) or adjust pH to suppress byproduct formation .
Q. What strategies resolve discrepancies in biological activity data across different assay models?
Methodological Answer:
- Assay Standardization: Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate across independent labs .
- Target Validation: CRISPR knockouts or siRNA silencing to confirm on-target effects vs. off-target interactions .
- Meta-Analysis: Compare results across literature (e.g., PubChem BioAssay data) to identify trends in structure-activity relationships (SAR) .
Q. How do computational methods aid in predicting interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs or kinases) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling: Train models on datasets with ~logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How can researchers validate the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition: Fluorescent probe assays (e.g., CYP3A4 inhibition using midazolam as a substrate) .
- Metabolite ID: High-resolution mass spectrometry (HRMS/MS) to identify phase I/II metabolites .
Q. What analytical techniques are critical for resolving structural isomers or polymorphs of this compound?
Methodological Answer:
- Chiral HPLC: Use amylose-based columns to separate enantiomers .
- PXRD: Compare diffraction patterns to distinguish crystalline polymorphs .
- Dynamic NMR: Variable-temperature ¹H NMR to study rotational barriers in piperazine-morpholine linkages .
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